3-nitrodibenzo[b,f]oxepine
Overview
Description
3-Nitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The nitro group at the 3-position of the oxepine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrodibenzo[b,f]oxepine typically involves the reaction of methoxy derivative dibenzo[b,f]oxepine with different aldehydes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst . This method provides a concise route for constructing the dibenzo[b,f]oxepine skeleton.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted oxepines, and various functionalized dibenzo[b,f]oxepine compounds .
Scientific Research Applications
3-Nitrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential, particularly in targeting cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitrodibenzo[b,f]oxepine involves its interaction with microtubules, which are dynamic intracellular polymers of tubulin. The compound inhibits the dynamics of microtubules, leading to the disruption of mitosis and cell division. This action makes it a valuable tool in cancer research, as tumor cells are more susceptible to damage from microtubule inhibitors .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the nitro group.
Azo-dibenzo[b,f]oxepine: Derivatives with azo groups that exhibit photoswitchable properties.
Methoxy-dibenzo[b,f]oxepine: Derivatives with methoxy groups that have different chemical reactivity.
Uniqueness
3-Nitrodibenzo[b,f]oxepine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)18-14(11)9-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZDBVIEPQUMTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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